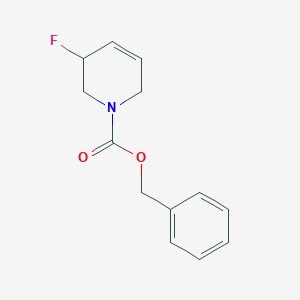
5-溴喹啉-8-羧酸
概述
描述
5-Bromoquinoline-8-carboxylic acid is a versatile chemical compound used in scientific research. It has a unique structure that enables it to be utilized in various applications, such as drug discovery and synthesis of organic compounds. Its molecular weight is 252.07 .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .
Molecular Structure Analysis
The molecular formula of 5-Bromoquinoline-8-carboxylic acid is C10H6BrNO2 . This compound has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
The catalytic reduction of carboxylic acid derivatives has witnessed a rapid development in recent years . These reactions can be promoted by heterogeneous and homogeneous catalysts .
Physical And Chemical Properties Analysis
5-Bromoquinoline-8-carboxylic acid is a solid at room temperature . It has a molecular weight of 252.07 and a density of 1.7±0.1 g/cm3 .
科学研究应用
药物发现和药物化学
5-溴喹啉-8-羧酸由于其结构与喹啉类似,而喹啉是许多治疗剂的核心结构,因此在药物化学中是一种重要的支架 . 它在药物发现方面具有巨大潜力,特别是在开发具有抗癌、抗氧化、抗炎、抗疟疾、抗SARS-CoV-2和抗结核活性化合物的方面 .
合成有机化学
在合成有机化学中,5-溴喹啉-8-羧酸被用于构建复杂的分子结构。 它是一种通用的合成砌块,通过各种合成方案(包括过渡金属催化的反应和绿色化学方法)合成具有生物活性的喹啉类似物 .
药理活性
5-溴喹啉-8-羧酸的药理学意义在于它在合成具有广泛生物活性的杂环化合物中的作用。 这些活性包括抗真菌、抗糖尿病、抗阿尔茨海默病、抗氧化和利尿活性 . 其衍生物正在探索其针对各种疾病的治疗潜力。
工业应用
虽然没有广泛记录5-溴喹啉-8-羧酸的特定工业应用,但羧酸通常用于生产药物、化妆品和食品添加剂 . 作为羧酸衍生物,它可能在这些领域有潜在的用途。
纳米技术
羧酸已知在纳米技术中发挥作用,特别是在纳米颗粒的功能化方面,用于各种应用,包括药物递送系统 . 可以研究5-溴喹啉-8-羧酸在创建功能化表面或作为纳米粒子配方中的连接分子方面的用途。
高分子科学
在高分子科学中,羧酸衍生物用于修饰聚合物或创建具有所需特性的新型聚合物结构 . 5-溴喹啉-8-羧酸可以成为此类修饰的候选者,可能导致具有独特特性的聚合物的开发。
安全和危害
未来方向
Quinoline and its derivatives have potential biological and pharmaceutical activities . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The future of 5-Bromoquinoline-8-carboxylic acid lies in its potential to advance scientific breakthroughs.
作用机制
Target of Action
This compound belongs to the quinoline family, which is known for its diverse biological activities and potential therapeutic applications
Mode of Action
Quinoline derivatives are generally known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or interfering with dna synthesis . The exact mechanism of 5-Bromoquinoline-8-carboxylic acid would depend on its specific molecular targets.
Biochemical Pathways
Quinoline derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities
Result of Action
As a member of the quinoline family, it may share some of the biological activities observed in other quinoline derivatives, such as antimicrobial, antifungal, antimalarial, and anticancer activities . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
生化分析
Biochemical Properties
5-Bromoquinoline-8-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves the binding of 5-Bromoquinoline-8-carboxylic acid to the active sites of enzymes, leading to either inhibition or modulation of their activity .
Cellular Effects
The effects of 5-Bromoquinoline-8-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 5-Bromoquinoline-8-carboxylic acid has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
At the molecular level, 5-Bromoquinoline-8-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the target molecule. Furthermore, 5-Bromoquinoline-8-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromoquinoline-8-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromoquinoline-8-carboxylic acid remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to 5-Bromoquinoline-8-carboxylic acid in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 5-Bromoquinoline-8-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of metabolic pathways. At higher doses, 5-Bromoquinoline-8-carboxylic acid can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
5-Bromoquinoline-8-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, the compound can inhibit enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels. These interactions can have downstream effects on energy production and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 5-Bromoquinoline-8-carboxylic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, 5-Bromoquinoline-8-carboxylic acid may accumulate in the mitochondria, where it can affect energy production and metabolic processes .
Subcellular Localization
The subcellular localization of 5-Bromoquinoline-8-carboxylic acid is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, 5-Bromoquinoline-8-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the endoplasmic reticulum or mitochondria, affecting protein synthesis and energy metabolism .
属性
IUPAC Name |
5-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDUUZMMJKRMDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10731459 | |
| Record name | 5-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928839-62-7 | |
| Record name | 5-Bromoquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10731459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromoquinoline-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-5-bromofuro[2,3-D]pyrimidine](/img/structure/B1529571.png)
![tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B1529574.png)
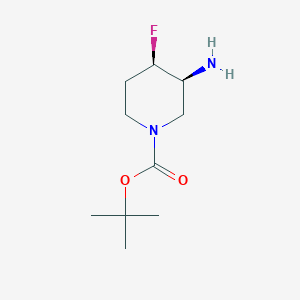

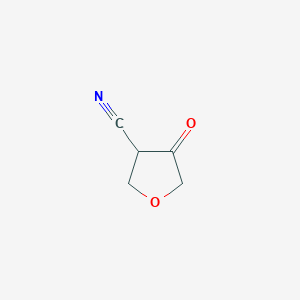

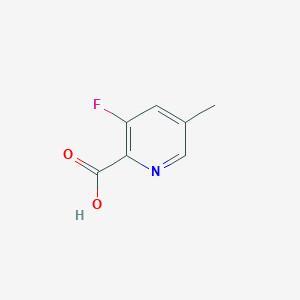
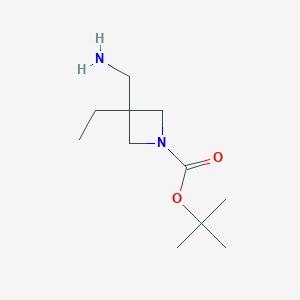
![7-Oxo-8-oxa-2,6-diaza-spiro[4.5]decane](/img/structure/B1529585.png)
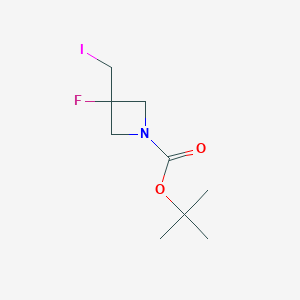
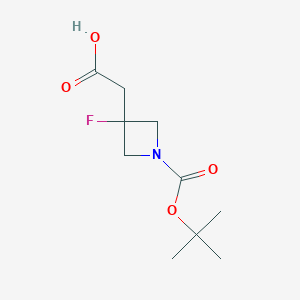
![Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1529588.png)
![Methyl 7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1529589.png)
